Amyloid β-Protein (6-20)
Description
Properties
Molecular Formula |
C86H119N23O23 |
|---|---|
Molecular Weight |
1843.03 |
sequence |
DSGYEVHHQKLVFF |
Origin of Product |
United States |
Amyloid β Protein 6 20 Aggregation and Fibrillogenesis Mechanisms
Protofibril and Fibril Elongation Driven by Amyloid β-Protein (6-20) Interactions
Contribution of the (6-20) Region to Cross-Beta Spine Formation
The foundational structure of amyloid fibrils is the cross-β spine, which is composed of β-sheets running parallel to the fibril axis, with individual β-strands oriented perpendicular to it. nih.govplos.org The stability of this structure arises from extensive hydrogen bonding between the backbones of adjacent strands. nih.gov The formation of the cross-β spine is critically dependent on the tight packing of side chains from opposing β-sheets, which interdigitate to form a "steric zipper". plos.orgnih.govresearchgate.net This steric zipper interface is a dry, self-complementing structure that excludes water and provides significant stability to the fibril core. plos.orgresearchgate.net
Within the full-length Aβ peptide, the region corresponding to residues 16-20 (KLVFF) is considered a critical core segment for initiating and propagating this β-sheet structure. jst.go.jp This hydrophobic sequence has a high propensity to form β-strands that serve as a nucleus for the aggregation of the entire peptide. jst.go.jp Computational and experimental studies on Aβ fragments have frequently focused on sequences containing this hydrophobic core, such as Aβ(16-22), which readily forms antiparallel β-sheets stabilized by both nonpolar contacts and ionic interactions. nih.govaip.org
Molecular dynamics simulations suggest that the broader 10-22 region, which substantially overlaps with the Aβ(6-20) fragment, can form a stable α-helical structure that may act as an intermediate preceding the conformational transition to a β-sheet. plos.org The residues within the 6-20 fragment contribute to this process in several ways:
Hydrophobic Core (16-20): The KLVFF sequence provides the necessary hydrophobicity to drive the collapse and formation of the steric zipper.
Charged Residues: Residues such as His6, Glu11, His13, His14, and Lys16 contribute to the electrostatic interactions that mediate intermolecular recognition and alignment, which are crucial for the in-register stacking of peptides into β-sheets. mdpi.com
Therefore, the Aβ(6-20) region provides both the hydrophobic driving force and the specific electrostatic interactions necessary for the formation and stabilization of the cross-β spine, making it a crucial contributor to the architecture of the amyloid fibril.
Secondary Nucleation Events Catalyzed by Existing Amyloid β-Protein (6-20) Aggregates
The surfaces of amyloid fibrils act as catalytic sites for this process. researchgate.net Monomers in solution can interact with the fibril surface, leading to an increase in their local concentration and facilitating the conformational changes required for nucleus formation. frontiersin.org While the precise structural basis of these catalytic sites is an area of active research, it is thought that they may arise from structural defects or specific arrangements of side chains on the fibril surface. biorxiv.orgresearchgate.net
For the Aβ(6-20) fragment, its constituent amino acids would play a direct role in mediating the interaction between monomers and the fibril surface:
The charged histidine (His6, His13, His14), glutamate (B1630785) (Glu11), and lysine (B10760008) (Lys16) residues can engage in electrostatic interactions with incoming monomers.
The hydrophobic residues, particularly the LVFF segment (17-20), can form hydrophobic contacts that stabilize the monomer-fibril complex.
Studies on full-length Aβ42 have shown that secondary nucleation is a dominant pathway for fibril proliferation. nih.gov It is plausible that fragments containing the key recognition sequences, such as Aβ(6-20), could also exhibit this behavior, with existing aggregates providing a template that accelerates the conversion of soluble monomers.
Influences of Environmental Factors on Amyloid β-Protein (6-20) Aggregation Kinetics
The kinetics of Aβ aggregation are highly sensitive to environmental conditions. mdpi.comoup.comresearchgate.net Factors such as pH, ionic strength, temperature, and peptide concentration can significantly alter aggregation pathways, rates, and the morphology of the resulting aggregates. mdpi.comoup.com These factors exert their influence primarily by modulating the intermolecular forces—electrostatic and hydrophobic—that govern peptide self-assembly.
Effects of pH and Ionic Strength on Assembly
The Aβ(6-20) fragment contains five residues with ionizable side chains: His6, Glu11, His13, His14, and Lys16. The protonation state of these residues is dependent on the solution pH, meaning that pH changes can dramatically alter the net charge of the peptide and its electrostatic interactions.
Effect of pH: Generally, Aβ aggregation is accelerated at pH values approaching the peptide's isoelectric point (pI), which for Aβ40 is around 5.3. mdpi.com At these pH levels, the net charge on the peptide is minimized, which reduces electrostatic repulsion between monomers and facilitates their association. mdpi.com Conversely, at more neutral or basic pH, the peptide carries a greater net negative charge, increasing repulsion and slowing aggregation. nih.gov
Acidic pH: Lowering the pH leads to the protonation of histidine and glutamate residues. The protonation of His6, His13, and His14 can increase positive charge and repulsion, but the simultaneous protonation of Glu11 (pKa ~4.2) neutralizes a negative charge, which can favor aggregation. mdpi.com Studies on full-length Aβ show that acidic conditions generally favor fibril formation. plos.orgoup.com
Neutral pH: At physiological pH (~7.4), histidine residues are largely neutral, while glutamate is deprotonated (negative) and lysine is protonated (positive), leading to complex electrostatic interactions that can result in slower aggregation compared to acidic conditions. mdpi.com
Effect of Ionic Strength: Increasing the ionic strength of the solution by adding salt (e.g., NaCl) generally promotes Aβ aggregation. plos.orgmdpi.comresearchgate.net The added ions screen the electrostatic repulsion between the charged residues on the peptide monomers. mdpi.comresearchgate.net This "charge-shielding" effect lowers the energy barrier for monomer association, thereby accelerating both primary and secondary nucleation events. nih.gov Studies on Aβ40 have demonstrated that increasing ionic strength promotes fibrillation across a range of pH values, with a stronger impact observed at higher pH where electrostatic repulsion is more significant. nih.gov
The following table summarizes the general effects of these factors on Aβ aggregation, which are applicable to the Aβ(6-20) fragment due to its charged residues.
| Environmental Factor | Condition | Effect on Intermolecular Forces | Impact on Aggregation Rate | Supporting Evidence |
|---|---|---|---|---|
| pH | Approaching Isoelectric Point (Acidic) | Reduces net peptide charge, minimizing electrostatic repulsion. | Accelerated | plos.orgmdpi.comoup.com |
| Neutral / Basic | Increases net negative charge, enhancing electrostatic repulsion. | Slowed | mdpi.comnih.gov | |
| Ionic Strength | High (e.g., >100 mM NaCl) | Ions screen electrostatic repulsion between charged residues. | Accelerated | plos.orgmdpi.comresearchgate.net |
| Low | Electrostatic repulsion is more prominent. | Slowed | plos.org |
Impact of Temperature and Concentration on Aggregation Pathways
Impact of Temperature: Temperature has a profound effect on Aβ aggregation, which follows the principles of chemical kinetics. Increasing the temperature generally accelerates the rate of fibril formation. oup.comresearchgate.net The temperature dependence of the elongation rate constant for Aβ fibrillogenesis follows the Arrhenius law, indicating that a significant activation energy barrier must be overcome. researchgate.net This energy barrier is associated with the conformational changes required for a monomer to dock onto a growing fibril end. researchgate.net
Higher Temperatures (e.g., 37°C): Increased thermal energy enhances the rate of molecular motion and the frequency of intermolecular collisions. It can also induce partial unfolding of any transient secondary structures, potentially exposing hydrophobic regions like the KLVFF segment within Aβ(6-20), thereby promoting aggregation. oup.comresearchgate.net
Lower Temperatures (e.g., 4°C): Reduced thermal energy slows down all kinetic steps, including nucleation and elongation, leading to a significant increase in the lag time for aggregation. researchgate.net
Impact of Concentration: Aβ aggregation is a nucleation-dependent polymerization process, and as such, it is highly dependent on the concentration of the monomeric peptide. nih.gov
Critical Concentration: There is a critical concentration below which fibril formation is thermodynamically unfavorable. Above this concentration, the rate of aggregation increases significantly.
The following table summarizes the effects of temperature and concentration on Aβ aggregation kinetics.
| Environmental Factor | Condition | Mechanism | Impact on Aggregation Rate | Supporting Evidence |
|---|---|---|---|---|
| Temperature | High | Increases kinetic energy, promotes conformational changes exposing hydrophobic cores. | Accelerated | oup.comresearchgate.net |
| Low | Reduces kinetic energy and molecular motion. | Slowed | researchgate.net | |
| Concentration | High | Increases probability of monomer association for nucleation and elongation. | Accelerated | nih.gov |
| Below Critical Concentration | Nucleation is thermodynamically unfavorable. | Inhibited | nih.gov |
Cross-Seeding Phenomena Involving Amyloid β-Protein (6-20) with Other Amyloidogenic Peptides
Cross-seeding is a phenomenon where pre-formed amyloid fibrils of one protein can induce the aggregation of a different amyloidogenic protein. nih.gov This process is of significant biological interest as it may provide a molecular link between different protein misfolding diseases, such as the observed co-pathology of Alzheimer's disease and type 2 diabetes. nih.govacs.org
The efficiency of cross-seeding is thought to depend on several factors, including sequence homology, structural compatibility of the amyloid cores, and nonspecific surface interactions. acs.orgnih.gov
Templated Growth: In some cases, if the core regions of two different peptides share sufficient structural similarity, the fibril of one can act as a direct template for the elongation of the other.
Surface Catalysis: Alternatively, a fibril can act as a promiscuous catalytic surface, accelerating the nucleation of a heterologous peptide without requiring strict structural templating. pnas.org This mechanism is similar to secondary nucleation, but the catalytic surface is from a different protein. frontiersin.orgpnas.org
Interactions have been documented between full-length Aβ and other amyloidogenic proteins, including:
Human Islet Amyloid Polypeptide (hIAPP): Aβ and hIAPP have been shown to cross-seed each other's aggregation, potentially linking Alzheimer's disease and type 2 diabetes. acs.org
α-Synuclein: Aβ fibrils can seed the aggregation of α-synuclein, the protein associated with Parkinson's disease. nih.gov
Tau Protein: While Tau tangles are a distinct pathology in Alzheimer's disease, evidence suggests Aβ aggregates can accelerate the fibrillization of Tau. researchgate.net
The Aβ(6-20) fragment, containing both charged and hydrophobic residues, possesses the key features that could mediate such cross-seeding interactions. Its potential to interact with other amyloidogenic peptides would depend on the sequence and structural properties of the partner peptide. For instance, a heterologous peptide with a complementary pattern of hydrophobic and charged regions might be able to dock onto an Aβ(6-20) aggregate, leading to catalyzed nucleation. While specific studies on the cross-seeding potential of the isolated Aβ(6-20) fragment are not widely available, its central role in Aβ's own aggregation suggests it would be a primary site of interaction in any cross-seeding event involving the full-length Aβ peptide.
Molecular Interactions and Recognition of Amyloid β Protein 6 20
Interactions of Amyloid β-Protein (6-20) with Model Membranes and Lipid Bilayers
The interaction of Amyloid β-Protein (6-20) with lipid membranes is a critical initial step in the aggregation cascade. The biophysical properties of the lipid bilayer significantly influence the peptide's structure and propensity to assemble into larger, potentially toxic species.
Peptide Adsorption and Insertion into Lipid Environments
The initial contact between Amyloid β-Protein (6-20) and a lipid bilayer involves the adsorption of the peptide onto the membrane surface. This process is governed by a combination of electrostatic and hydrophobic interactions. The (6-20) region of amyloid-β contains both charged residues and a significant hydrophobic core, which dictates its affinity for the lipid-water interface.
Following adsorption, the peptide may undergo insertion into the hydrophobic core of the bilayer. The extent of insertion depends on both the peptide's amino acid sequence and the properties of the lipid membrane. Studies on related amyloid-β fragments suggest that insertion is a key step that can promote conformational changes in the peptide, favoring a more aggregation-prone state. While direct experimental data exclusively on the (6-20) fragment's insertion dynamics are limited, the principles derived from studies of full-length Aβ and other fragments are considered relevant.
Influence of Lipid Composition on Amyloid β-Protein (6-20) Conformation and Aggregation at Interfaces
The lipid composition of the bilayer plays a crucial role in modulating the behavior of Amyloid β-Protein (6-20). The presence of different lipid species can either accelerate or inhibit peptide aggregation.
Key Findings on Lipid Composition Effects:
| Lipid Type | Observed Effect on Aβ Aggregation (General) | Potential Relevance for Aβ (6-20) |
| Anionic Lipids (e.g., Phosphatidylserine) | Promote aggregation by electrostatic attraction of positively charged residues. | The (6-20) fragment contains basic residues that could interact favorably with anionic lipid headgroups, potentially increasing local peptide concentration and facilitating aggregation. |
| Zwitterionic Lipids (e.g., Phosphatidylcholine) | Weaker interactions compared to anionic lipids. | May provide a more neutral surface, with interactions primarily driven by the hydrophobic core of the (6-20) fragment. |
| Cholesterol | Can modulate membrane fluidity and order, which in turn affects Aβ interaction and aggregation. | Changes in membrane properties induced by cholesterol could influence the insertion and conformational dynamics of the (6-20) fragment. |
The fluid state of the lipid bilayer generally enhances the rate of amyloid-β aggregation by allowing for greater peptide mobility and interaction on the membrane surface.
Role of Specific Lipids (e.g., Gangliosides) in Facilitating Amyloid β-Protein (6-20) Assembly
Gangliosides, a class of glycosphingolipids abundant in neuronal membranes, are known to be potent modulators of amyloid-β aggregation. The sialic acid residues in the headgroups of gangliosides like GM1 are thought to provide specific binding sites for Aβ peptides.
This interaction can induce a conformational change in the peptide, promoting a transition from a random coil to a β-sheet structure, which is a hallmark of amyloid fibrils. While much of the research has focused on the full-length Aβ peptide, the (6-20) region contains residues that are implicated in the initial binding to ganglioside clusters. This interaction is believed to act as a seeding mechanism, accelerating the formation of larger aggregates.
Binding and Interaction with Chaperone Proteins and Protein Modulators
Molecular chaperones are a class of proteins that play a critical role in maintaining protein homeostasis by assisting in the proper folding of other proteins and preventing their aggregation. Several chaperones have been shown to interact with amyloid-β and modulate its aggregation pathway.
Mechanisms of Chaperone-Mediated Inhibition of Amyloid β-Protein (6-20) Aggregation
Chaperones can inhibit the aggregation of amyloid-β peptides through several mechanisms. These include:
Binding to Monomeric Species: Chaperones can bind to the soluble, monomeric forms of Aβ, preventing them from adopting aggregation-prone conformations.
Interfering with Oligomerization: They can interact with early-stage oligomers, blocking their further growth into larger fibrils.
Promoting Disaggregation: Some chaperones have the ability to disaggregate pre-formed amyloid fibrils.
While specific studies on the inhibition of Amyloid β-Protein (6-20) aggregation by chaperones are not abundant, the general mechanisms observed for full-length Aβ are likely applicable. Chaperones such as Hsp70 and Hsp90 are known to interact with hydrophobic regions of their client proteins, a feature prominent in the (6-20) fragment.
Identification of Binding Sites within the (6-20) Region for Protein Partners
Identifying the precise binding sites for chaperone proteins within the Amyloid β-Protein (6-20) region is an area of active research. The central hydrophobic cluster (residues 17-21) is a likely candidate for interaction with chaperones that recognize exposed hydrophobic patches. Furthermore, charged residues within the 6-20 sequence may also contribute to the binding interface.
Detailed structural studies, such as those using nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, are needed to elucidate the specific residues within the (6-20) fragment that are critical for chaperone recognition and binding. Understanding these interactions at a molecular level is crucial for the development of therapeutic strategies aimed at preventing amyloid-β aggregation.
Metal Ion Binding Properties of Amyloid β-Protein (6-20)
The Amyloid β-Protein (6-20) fragment represents a critical region within the N-terminal domain of the full-length amyloid-β peptide, which is known to be a primary site for interactions with various divalent metal ions. The dysregulation of metal ion homeostasis is strongly implicated in the pathology of Alzheimer's disease, and the binding of these ions to amyloid-β is considered a key event in its aggregation and neurotoxicity. This section explores the coordination chemistry and the modulatory effects of divalent metal ions specifically concerning the Aβ(6-20) segment.
Coordination Chemistry of Divalent Metal Ions with the (6-20) Segment
The Aβ(6-20) sequence, HDSGYEVHHQKLVFF, contains several residues with side chains capable of coordinating with divalent metal ions, most notably histidine (His), aspartic acid (Asp), and glutamic acid (Glu). Research has predominantly focused on the interactions with biologically relevant metal ions such as copper (Cu²⁺) and zinc (Zn²⁺). While many studies utilize the larger Aβ(1-16) or full-length Aβ peptides, the primary ligands for these metal ions are located within the 6-20 region.
Copper (Cu²⁺) Coordination: Copper ions exhibit a high affinity for the N-terminal region of amyloid-β. The coordination with the Aβ(6-20) fragment involves the imidazole (B134444) side chains of the three histidine residues at positions 6, 13, and 14. rsc.org Spectroscopic studies suggest that at physiological pH, Cu²⁺ is coordinated by these three histidines. pnas.org The carboxylate group of Aspartic acid at position 7 (Asp7) and Glutamic acid at position 11 (Glu11) have also been implicated as potential ligands, contributing to a complex and pH-dependent coordination environment. acs.org Molecular dynamics simulations further support that for Cu²⁺, interactions are particularly significant with His6, Asp7, Glu11, and His14. acs.org The affinity of Cu²⁺ for amyloid-β peptides is in the nanomolar to picomolar range, indicating a very strong interaction. uni-konstanz.de
Zinc (Zn²⁺) Coordination: Zinc ions also bind avidly to the Aβ(6-20) region. Similar to copper, the histidine residues at positions 6, 13, and 14 are crucial for Zn²⁺ coordination. pnas.org However, the coordination sphere of Zn²⁺ is distinct from that of Cu²⁺. It is proposed that Zn²⁺ is tetrahedrally coordinated by two histidine residues and two carboxylate side chains from residues such as Asp7 or Glu11. acs.org Studies using various modified peptides confirm that the primary binding site for Zn²⁺ involves His6, His13 or His14, Glu11, and a carboxylate from Asp7. acs.org The affinity of Zn²⁺ for amyloid-β is generally in the micromolar range, which is weaker than that of Cu²⁺. acs.org
The table below summarizes the key amino acid residues within the Amyloid β-Protein (6-20) fragment that are involved in the coordination of Cu²⁺ and Zn²⁺.
| Metal Ion | Primary Coordinating Residues within Aβ(6-20) | Reported Affinity (Kd) | Proposed Coordination Geometry |
|---|---|---|---|
| Copper (Cu²⁺) | His6, His13, His14, Asp7, Glu11 | ~10⁻¹⁰ M to 10⁻⁹ M | Square-planar or distorted square-pyramidal |
| Zinc (Zn²⁺) | His6, His13, His14, Asp7, Glu11 | ~10⁻⁶ M to 10⁻⁵ M | Tetrahedral |
Modulation of Amyloid β-Protein (6-20) Aggregation by Metal Ions
The interaction of divalent metal ions with the Aβ(6-20) region significantly influences the aggregation cascade of the amyloid-β peptide. The effect of metal ions is highly dependent on the specific ion and its concentration relative to the peptide concentration.
Effect of Zinc (Zn²⁺): Zinc ions are known to potently modulate Aβ aggregation. At substoichiometric concentrations, Zn²⁺ can retard the formation of amyloid fibrils. pnas.org This is achieved by binding to the monomeric peptide and forming a partially folded, aggregation-inert complex. pnas.orgdiva-portal.org This interaction effectively reduces the pool of monomers available for fibril elongation. diva-portal.org Conversely, higher concentrations of Zn²⁺ can accelerate aggregation, but often lead to the formation of amorphous, non-fibrillar aggregates rather than ordered amyloid fibrils. nih.gov This redirection of the aggregation pathway is thought to occur because zinc can bridge two peptide molecules, promoting the formation of oligomeric species. pnas.orgplos.org The binding of Zn²⁺ can induce conformational changes, unfolding helical structures and promoting the formation of β-sheets in the C-terminal region of the full peptide, which in turn accelerates aggregation. plos.org
Effect of Copper (Cu²⁺): Similar to zinc, the effect of copper on Aβ aggregation is also concentration-dependent. At substoichiometric ratios, Cu²⁺ can inhibit fibrillization by reducing the rate of fibril-end elongation. nih.gov However, at equimolar or higher concentrations, Cu²⁺ typically accelerates the aggregation process, leading to the rapid formation of non-fibrillar, amorphous aggregates. nih.govmdpi.com It is suggested that at these higher concentrations, copper may occupy a second, lower-affinity binding site which facilitates the bridging of peptides and promotes rapid, disordered aggregation. mdpi.com The binding of Cu²⁺ can also increase the peptide-peptide binding forces, which may contribute to the reduction in the lag time associated with aggregation. plos.org
The table below summarizes the observed effects of Cu²⁺ and Zn²⁺ on the aggregation of amyloid-β peptides, with the understanding that these interactions are primarily mediated through the 6-20 region.
| Metal Ion | Effect at Low (Substoichiometric) Concentrations | Effect at High (Equimolar or Higher) Concentrations | Resulting Aggregate Morphology |
|---|---|---|---|
| Copper (Cu²⁺) | Inhibition of fibril elongation | Acceleration of aggregation | Amorphous, non-fibrillar aggregates |
| Zinc (Zn²⁺) | Retardation of fibril formation | Promotion of rapid aggregation | Amorphous, non-fibrillar aggregates, and oligomers |
Advanced Methodological Approaches for Amyloid β Protein 6 20 Research
Spectroscopic Techniques for Conformational Analysis and Aggregation Monitoring
Spectroscopic methods are crucial for investigating the conformational states and assembly pathways of amyloid-β peptides. These techniques provide insights into the secondary structure transitions, the kinetics of aggregation, and the specific molecular changes that occur as peptides self-assemble into larger aggregates.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Content
Circular Dichroism (CD) spectroscopy is a widely used technique to assess the secondary structure of proteins and peptides in solution. mdpi.comacs.org By measuring the differential absorption of left and right-handed circularly polarized light, CD can provide quantitative estimates of α-helical, β-sheet, and random coil content. mdpi.com
In studies of amyloid-β peptides, CD is instrumental in monitoring the conformational transition from a predominantly random coil or α-helical state to a β-sheet-rich structure, which is a hallmark of amyloid fibril formation. nih.gov For example, time-course CD measurements can track the increase in β-sheet content as Aβ peptides aggregate, revealing the kinetics of this structural conversion. mdpi.com A typical CD spectrum for a random coil conformation shows a minimum near 198 nm, while β-sheet structures are characterized by a minimum around 217-222 nm. nih.govnih.gov
Table 1: Representative Secondary Structure Content of Aβ Peptides Determined by CD Spectroscopy
| Aβ Fragment | Condition | α-Helix (%) | β-Sheet (%) | Random Coil (%) |
|---|---|---|---|---|
| Aβ(1-40) | Monomeric, aq. buffer | Low | Low | High |
| Aβ(1-40) | Aggregated (Fibrils) | Low | High | Low |
| Aβ(1-42) | In SDS micelles | High | Low | Moderate |
Note: This table presents generalized data for commonly studied Aβ fragments to illustrate the utility of the technique and is not specific to Aβ(6-20).
Fourier Transform Infrared (FTIR) Spectroscopy for Beta-Sheet Detection
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for analyzing the secondary structure of proteins, particularly for identifying β-sheet structures in aggregated samples. nih.govnih.gov The technique measures the vibrations of molecular bonds, and the amide I band (1600–1700 cm⁻¹) of the peptide backbone is especially sensitive to secondary structure. nih.gov
In amyloid research, a strong signal in the range of 1620–1640 cm⁻¹ is a characteristic signature of intermolecular β-sheets, which form the core of amyloid fibrils. nih.govmdpi.com Furthermore, FTIR can often distinguish between parallel and antiparallel β-sheet arrangements. Antiparallel β-sheets typically show a second, weaker band around 1680-1690 cm⁻¹, whereas parallel β-sheets primarily exhibit the single, lower-frequency band. nih.govmdpi.com This makes FTIR invaluable for characterizing the specific type of β-sheet structure within different amyloid aggregates, from early oligomers to mature fibrils. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy (Solution and Solid-State) for Structural Elucidation and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy provides atomic-resolution structural and dynamic information on peptides and proteins. Both solution-state and solid-state NMR are employed in amyloid research to characterize different species along the aggregation pathway.
Solution-state NMR is used to study the three-dimensional structure of soluble, monomeric Aβ peptides and small, early-stage oligomers. jst.go.jp These studies have shown that in aqueous solution, Aβ monomers are largely unstructured or exist in a compact, disordered state. jst.go.jp
Solid-state NMR (ssNMR) is essential for determining the high-resolution structure of insoluble amyloid fibrils. jst.go.jp ssNMR studies have been fundamental in establishing the "cross-β" architecture of amyloid fibrils, where β-strands run perpendicular to the fibril axis. These experiments have revealed that fibrils formed from Aβ(1-40) and Aβ(1-42) typically consist of parallel, in-register β-sheets. jst.go.jp ssNMR can identify the specific amino acid residues that form the rigid β-sheet core and those that remain in more flexible loop or tail regions.
Thioflavin T (ThT) Fluorescence Assays for Fibril Formation Kinetics
The Thioflavin T (ThT) fluorescence assay is the most common method for monitoring the kinetics of amyloid fibril formation in vitro. pnas.org ThT is a dye that exhibits a significant increase in fluorescence quantum yield upon binding to the cross-β structure of amyloid fibrils. pnas.org
A typical ThT assay produces a sigmoidal curve when plotting fluorescence intensity versus time. This curve can be analyzed to extract key kinetic parameters of fibrillogenesis:
Lag phase: The initial period where nucleation occurs.
Elongation phase: A rapid growth phase where fibrils extend by monomer addition.
Plateau phase: The final stage where the reaction reaches equilibrium.
This assay is widely used to study how different conditions (e.g., pH, temperature, presence of inhibitors) affect the rate and extent of Aβ fibril formation. pnas.orgpnas.org However, it is generally less sensitive to early-stage, non-fibrillar oligomers. researchgate.net
Surface-Enhanced Raman Scattering (SERS) for Conformational Changes
Surface-Enhanced Raman Scattering (SERS) is a highly sensitive vibrational spectroscopy technique that can detect molecules at very low concentrations, even down to the single-molecule level. nih.gov In amyloid research, SERS is used to probe the conformational state and changes in Aβ peptides as they interact with surfaces, such as metallic nanoparticles or model membranes. nih.govbiorxiv.org
SERS spectra provide a rich fingerprint of the molecule's structure. Specific bands, such as the amide I and amide III bands, can provide information about the peptide's secondary structure. Time-dependent SERS studies can monitor the transition from a disordered state to a β-sheet conformation during aggregation, offering insights into the assembly process at interfaces. nih.gov The high sensitivity of SERS makes it a promising tool for detecting early-stage Aβ aggregates. biorxiv.org
High-Resolution Microscopy for Aggregate Morphology Characterization
High-resolution microscopy techniques are indispensable for visualizing the morphology of amyloid aggregates, from small oligomers to mature fibrils. These methods provide direct evidence of the size, shape, and hierarchical assembly of different aggregated species.
Techniques such as Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM) are the cornerstones of morphological analysis in amyloid research.
TEM provides high-resolution, two-dimensional projection images of stained or cryo-preserved samples. It can reveal the characteristic long, unbranched, and often twisted appearance of mature amyloid fibrils, with typical diameters in the range of 8-12 nm.
AFM generates three-dimensional topographical images of surfaces with nanoscale resolution. It can be performed in both air and liquid, allowing for the in-situ visualization of the aggregation process over time. AFM provides quantitative data on the height, width, and length of various aggregates, enabling the characterization of spherical oligomers, curvilinear protofibrils, and mature fibrils.
More advanced techniques like cryo-electron microscopy (cryo-EM) are now capable of resolving the near-atomic structure of amyloid fibrils, complementing data from solid-state NMR. High-resolution imaging has been crucial in revealing the polymorphic nature of Aβ fibrils, showing that a single peptide can form multiple, structurally distinct fibril types.
Table 2: Typical Morphologies of Aβ Aggregates Observed by High-Resolution Microscopy
| Aggregate Type | Typical Morphology | Approximate Size (Height/Diameter) |
|---|---|---|
| Oligomers | Small, spherical or globular particles | 2-5 nm |
| Protofibrils | Curvilinear, worm-like structures | 4-6 nm |
| Mature Fibrils | Long, straight, or twisted filaments | 8-12 nm |
Note: This table presents generalized data for commonly studied Aβ fragments to illustrate the utility of microscopy techniques and is not specific to Aβ(6-20).
Atomic Force Microscopy (AFM) for Real-Time Aggregation Imaging
Atomic Force Microscopy (AFM) is a powerful tool for visualizing the real-time aggregation of Amyloid β-Protein (6-20) at the nanoscale. nih.govnih.gov This high-resolution imaging technique allows researchers to observe the morphological evolution of the peptide from monomers to oligomers and eventually to fibrils on a substrate surface. nih.gov
In a typical AFM study, a solution of Amyloid β-Protein (6-20) is deposited onto a smooth substrate, such as mica. The AFM tip scans the surface, providing topographical images that reveal the dynamic process of aggregation. This allows for the direct observation of fibril growth, including elongation rates and the formation of more complex structures. pnas.org High-speed AFM (HS-AFM) has further enhanced this capability, enabling the visualization of the structural dynamics of individual aggregates in real-time without the need for purification or isolation. nih.gov
Key Research Findings from AFM Studies on Amyloid Peptides:
Observation of Polymorphism: AFM studies have revealed that amyloid fibrils can exhibit different morphologies, such as straight and spiral structures, even from the same peptide precursor. pnas.org
Fibril Growth Dynamics: The technique allows for the measurement of fibril elongation rates and the observation of how environmental factors, like salt concentration, can influence the growth mode. pnas.org
Protofibril Characterization: Early-stage aggregates, known as protofibrils, have been characterized as having lengths in the range of 20–70 nm and diameters of approximately 3 nm. nih.gov
| Parameter | Observed Value (for general Aβ peptides) | Reference |
| Protofibril Length | 20–70 nm | nih.gov |
| Protofibril Diameter | ~3 nm | nih.gov |
| Mature Fibril Diameter | 6–8 nm | nih.gov |
| Fibril Morphologies | Straight, Spiral | pnas.org |
Transmission Electron Microscopy (TEM) for Fibril and Oligomer Visualization
Transmission Electron Microscopy (TEM) is a cornerstone technique for visualizing the ultrastructure of Amyloid β-Protein (6-20) fibrils and oligomers. By staining the samples with heavy metal salts, such as uranyl acetate, TEM provides high-contrast images that reveal the morphology of different aggregated species. nih.gov
TEM studies have been instrumental in confirming the fibrillar nature of amyloid aggregates, showing them as unbranched, rope-like polymers. nih.gov The dimensions of these fibrils, including their width and crossover distances in twisted morphologies, can be accurately measured from TEM micrographs. pnas.org Liquid-phase TEM (LP-TEM) has emerged as a method to observe the dynamics of oligomer formation and their transition into protofibrils in a solution state. biorxiv.org
Key Research Findings from TEM Studies on Amyloid Peptides:
Fibril Dimensions: Amyloid fibrils are typically observed to be 6-20 nm in width and can extend for several micrometers in length. nih.govbiorxiv.org
Protofilament Arrangement: TEM, particularly when combined with techniques like scanning transmission electron microscopy (STEM), can provide information on the number of protofilaments that constitute a mature fibril. nih.gov
Oligomer and Protofibril Morphology: TEM has been used to visualize a range of pre-fibrillar aggregates, from small oligomers to curvilinear protofibrils. biorxiv.orgbiorxiv.org
| Aggregate Type | Typical Width/Diameter (for general Aβ peptides) | Reference |
| Oligomers | Variable, often in the nanometer range | biorxiv.org |
| Protofibrils | ~5.5 nm (height) | biorxiv.org |
| Mature Fibrils | 6–20 nm | nih.govbiorxiv.org |
Cryo-Electron Microscopy (Cryo-EM) for Near-Atomic Resolution Structures
Cryo-Electron Microscopy (Cryo-EM) has revolutionized the structural biology of amyloid fibrils, including those formed by fragments like Amyloid β-Protein (6-20), by enabling the determination of their structures at near-atomic resolution. mdpi.comnih.gov In cryo-EM, samples are flash-frozen in a thin layer of vitreous ice, preserving their native hydrated structure. schroderlab.org This allows for the imaging of fibrils without the artifacts that can be introduced by staining or drying.
By collecting a large number of images of the fibrils from different angles and using sophisticated image processing software, a high-resolution three-dimensional density map can be reconstructed. pnas.org This has led to detailed atomic models of amyloid fibril cores, revealing the arrangement of the peptide backbone and side chains. mdpi.comschroderlab.org
Key Research Findings from Cryo-EM Studies on Amyloid Peptides:
Polymorphic Structures: Cryo-EM has revealed that amyloid fibrils can adopt multiple distinct structural polymorphs, even when formed from the same peptide. pnas.orgschroderlab.org These polymorphs can differ in their protofilament arrangement and the conformation of the peptide within the fibril.
High-Resolution Structural Details: Cryo-EM structures have shown the characteristic cross-β architecture of amyloid fibrils, with β-strands running perpendicular to the fibril axis. mdpi.com These structures have also revealed the specific residues that form the core of the fibril and the interfaces between protofilaments. schroderlab.org
Fibril Dimensions and Helicity: Cryo-EM provides precise measurements of fibril dimensions, including width and helical crossover distances. For instance, different polymorphs of Aβ42 fibrils have been identified with crossover distances of approximately 50 nm and 70 nm. pnas.org
| Structural Feature | Example Finding (for Aβ42) | Reference |
| Resolution Achieved | 2.83 Å, 2.77 Å | pnas.org |
| Fibril Polymorphs | Type A (crossover ~50 nm), Type B (crossover ~70 nm) | pnas.org |
| Protofilament Arrangement | Two intertwined protofilaments | nih.govschroderlab.org |
| Peptide Conformation | ν-shaped, υ-shaped | pnas.org |
Biochemical and Biophysical Separation and Characterization Techniques
Size Exclusion Chromatography (SEC) for Oligomer and Fibril Sizing
Size Exclusion Chromatography (SEC) is a widely used technique to separate and analyze the different aggregated species of Amyloid β-Protein (6-20) based on their hydrodynamic size. jneurosci.org In SEC, a sample is passed through a column packed with a porous gel matrix. Larger molecules are excluded from the pores and thus elute earlier, while smaller molecules can enter the pores and have a longer retention time. nih.gov
SEC is particularly valuable for isolating and characterizing soluble oligomers, which are thought to be key neurotoxic species. jneurosci.orgoup.com By coupling SEC with detection methods like UV absorbance or immunoassays, it is possible to obtain a size distribution of the various Aβ aggregates present in a sample. nih.govscispace.com
Key Research Findings from SEC Studies on Amyloid Peptides:
Separation of Monomers and Oligomers: SEC can effectively separate monomeric Aβ from various oligomeric species. scispace.com
Characterization of High Molecular Weight Aggregates: The technique has been used to identify and isolate high molecular weight (HMW) oligomers from biological samples. jneurosci.orgoup.com
Distinct Oligomerization Pathways: Comparative SEC studies of different Aβ isoforms have suggested that they can follow distinct oligomerization pathways, leading to different distributions of oligomer sizes. nih.gov
| Aβ Species | Elution Profile (General) | Reference |
| High Molecular Weight Aggregates/Fibrils | Void Volume (elute first) | jneurosci.org |
| Soluble Oligomers | Intermediate Elution Volumes | nih.govoup.com |
| Monomers/Dimers | Later Elution Volumes | scispace.com |
Mass Spectrometry (MS) for Aggregate Mass and Composition Analysis
Mass Spectrometry (MS) is a highly sensitive analytical technique that provides detailed information about the mass and composition of Amyloid β-Protein (6-20) aggregates. nih.gov Various MS-based methods are employed to study amyloid aggregation, including native MS, which allows for the analysis of non-covalent protein complexes in their near-native state. diva-portal.org
MS can be used to determine the distribution of oligomer sizes with high accuracy. diva-portal.org Furthermore, techniques such as hydrogen-deuterium exchange MS can provide insights into the regions of the peptide that are involved in aggregation by measuring their solvent accessibility. nih.gov MS can also be used to identify post-translational modifications of the Aβ peptide that may influence its aggregation properties. nih.gov
Key Research Findings from MS Studies on Amyloid Peptides:
Oligomer Distribution: Native MS can resolve individual oligomeric states, providing a detailed picture of the distribution of aggregate sizes. diva-portal.org
Identification of Truncated Peptides: MS has been instrumental in identifying various N- and C-terminally truncated Aβ peptides in biological samples. nih.gov
Structural Insights from Hydrogen-Deuterium Exchange: This method has revealed that the C-terminal region of Aβ becomes protected from solvent exchange upon fibril formation, indicating its involvement in the fibril core. nih.gov
| MS Technique | Information Obtained | Example Finding (for general Aβ) | Reference |
| Native MS | Oligomer size distribution | Detection of various oligomeric states | diva-portal.org |
| MALDI-TOF MS | Identification of Aβ variants | Identification of 22 Aβ-related peptides in plasma | nih.gov |
| Hydrogen-Deuterium Exchange MS | Solvent accessibility, structural changes | C-terminal region is protected in fibrils | nih.gov |
Fluorescence Correlation Spectroscopy (FCS) for Diffusion and Aggregation States
Fluorescence Correlation Spectroscopy (FCS) is a single-molecule technique that provides information about the diffusion and concentration of fluorescently labeled molecules, making it well-suited for studying the aggregation of Amyloid β-Protein (6-20). mdpi.com In FCS, the fluctuations in fluorescence intensity within a tiny observation volume are analyzed to determine the diffusion time of the fluorescent species. nih.gov
As Aβ (6-20) monomers aggregate into larger oligomers and fibrils, their diffusion slows down, resulting in longer diffusion times in FCS measurements. researchgate.net This allows for the real-time monitoring of the aggregation process and the characterization of the size distribution of the aggregates. mdpi.commdpi.com FCS is particularly sensitive to the early stages of aggregation and can detect the formation of small oligomers. nih.gov
Key Research Findings from FCS Studies on Amyloid Peptides:
Monitoring Aggregation Kinetics: FCS can be used to follow the time course of amyloid aggregation by measuring the increase in the average diffusion time of the fluorescently labeled peptide. researchgate.net
Detection of Early Oligomers: The high sensitivity of FCS allows for the detection of early-stage oligomers that may not be readily observable with other techniques. mdpi.com
Heterogeneity of Aggregates: FCS data can reveal the heterogeneity of the aggregate population, with distributions of diffusion times corresponding to different-sized species. mdpi.com
| Parameter | Significance in Aβ Aggregation | Typical Observation (for general Aβ) | Reference |
| Diffusion Time (τD) | Increases with aggregate size | Monomers have fast diffusion times (e.g., ~40 µs), while oligomers have significantly slower diffusion times (e.g., several ms). | researchgate.net |
| Number of Fluorescent Particles (N) | Decreases as monomers are incorporated into larger, less numerous aggregates. | A decrease in N over time indicates ongoing aggregation. | nih.gov |
| Brightness per Particle | Increases for larger aggregates containing multiple fluorescently labeled monomers. | Bright fluorescent bursts can indicate the presence of large aggregates. | mdpi.com |
Dynamic Light Scattering (DLS) for Hydrodynamic Size Measurement
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles and molecules in solution. The method works by illuminating a sample with a laser and analyzing the fluctuations in the intensity of the scattered light, which are caused by the Brownian motion of the particles. plos.org Faster fluctuations correspond to smaller, more rapidly diffusing particles, while slower fluctuations indicate larger, slower-moving particles. Using the Stokes-Einstein equation, these diffusion rates can be converted into a hydrodynamic radius (RH), which represents the radius of a hypothetical hard sphere that diffuses at the same rate as the particle being measured. nih.gov
In the context of Amyloid β research, DLS is instrumental for monitoring the kinetics of aggregation, from the initial monomeric state to the formation of oligomers and larger fibrillar structures. plos.org While specific DLS data for the Aβ(6-20) fragment are not extensively detailed in the literature, the principles of the technique are directly applicable. For full-length Aβ peptides, DLS has been used to identify a wide range of species. Monomeric Aβ40 and Aβ42 show hydrodynamic radii in the range of 0.8 to 1.5 nm. researchgate.net Oligomeric species are highly heterogeneous, with reported RH values ranging from approximately 8 nm to over 60 nm. nih.govresearchgate.netnih.gov
For the Aβ(6-20) fragment, one would expect the monomer to have a smaller hydrodynamic radius than the full-length peptide due to its lower molecular weight. Upon incubation under aggregation-promoting conditions, DLS could be employed to track the appearance and growth of oligomeric species, providing critical data on the fragment's intrinsic propensity to self-associate. A typical experiment would involve dissolving synthetic Aβ(6-20) in a suitable buffer, and taking DLS measurements over time to monitor changes in the particle size distribution.
Table 1: Representative Hydrodynamic Radii of Aβ Species Measured by DLS
| Aβ Species | Preparation Method | Hydrodynamic Radius (RH) | Reference |
| Aβ(1-40) Monomer | Dilution and Filtration | ~0.9 ± 0.05 nm | researchgate.net |
| Aβ(1-42) Monomer | Dilution and Filtration | ~0.85 ± 0.05 nm | researchgate.net |
| Aβ(1-40) Oligomers | Incubation | ~17 nm (maximum) | nih.gov |
| Aβ(1-42) Oligomers | SEC Isolation | Peak 1: ~10-20 nm | pnas.org |
| Aβ(1-42) Oligomers | SEC Isolation | Peak 2: ~60 nm | pnas.org |
This table presents data from studies on full-length Aβ peptides to illustrate the typical size ranges observed with DLS, as specific data for the Aβ(6-20) fragment is not readily available.
Native Polyacrylamide Gel Electrophoresis (PAGE) and Western Blotting for Oligomer Distribution
Native Polyacrylamide Gel Electrophoresis (PAGE) is a technique used to separate proteins in their folded, native state, preserving their higher-order structure. Unlike SDS-PAGE, which denatures proteins and separates them based on molecular weight, native PAGE separates proteins based on a combination of their size, shape, and intrinsic charge. This makes it particularly well-suited for analyzing the distribution of non-covalent oligomeric species of Aβ. d-nb.infoacs.org
Following electrophoretic separation, Western blotting is used for specific detection. Proteins are transferred from the gel to a membrane, which is then probed with antibodies that recognize the Aβ peptide. For the Aβ(6-20) fragment, an antibody like 6E10, which recognizes residues 1-16 of the Aβ sequence, would be effective. acs.orgpnas.org
Studies on full-length Aβ have demonstrated the utility of this approach. Low molecular weight (LMW) Aβ can appear as bands corresponding to monomers (~4.5 kDa), dimers, trimers, and tetramers, while higher-order oligomers often appear as a smear at higher molecular weights, sometimes exceeding 250 kDa. d-nb.inforesearchgate.net In some cases, distinct bands corresponding to specific oligomer sizes, such as pentamers (~20 kDa), can be resolved. researchgate.net
A study on the related Aβ(8-20) fragment utilized Western blotting to demonstrate how the fragment could interfere with the oligomerization of the full-length Aβ(1-42) peptide. The results showed a reduction in the formation of Aβ(1-42) oligomers in the presence of the Aβ(8-20) fragment, indicating a direct interaction and inhibitory effect. acs.org This highlights how the technique can be used not only to characterize the oligomerization of the Aβ(6-20) fragment itself but also to study its interaction with and influence on the aggregation of the full-length peptide.
Table 2: Typical Aβ Oligomer Species Observed by Native PAGE and Western Blot
| Aβ Species | Observed Bands/Smears | Putative Oligomer State | Reference |
| LMW Aβ(1-42) | ~20 kDa band and smear from 70-200 kDa | Pentamers and higher-order oligomers | d-nb.info |
| Aβ(1-42) Oligomers | Single band at ~20 kDa | Pentamer | researchgate.net |
| Aβ(1-42) Oligomers | Smear ≥ 250 kDa | High molecular weight oligomers | d-nb.info |
| Aβ(1-42) + Aβ(8-20) | Reduced oligomer bands vs. Aβ(1-42) alone | Inhibition of oligomerization | acs.org |
This table summarizes findings from studies on full-length Aβ and a related fragment to illustrate the application of Native PAGE and Western Blotting.
Peptide Engineering and Mutagenesis Studies Focusing on the (6-20) Segment
Design of Peptides with Modified (6-20) Sequences to Alter Aggregation
The central hydrophobic core (CHC) of Amyloid β, specifically the sequence 16KLVFF20, is a critical self-recognition site that plays a crucial role in initiating and stabilizing the β-sheet structures that lead to fibril formation. exonpublications.com Consequently, this region has become a primary target for the rational design of peptide-based inhibitors. The strategy involves creating modified peptides based on the KLVFF sequence that can bind to the full-length Aβ peptide but disrupt, rather than promote, the aggregation process. nih.govresearchgate.net
A variety of modification strategies have been employed to enhance the inhibitory properties of KLVFF-based peptides, improve their solubility, and increase their stability against proteolysis. These include:
Addition of Charged Residues: Attaching charged amino acids like lysine (B10760008) (K) or arginine (R) to the N- or C-terminus of the KLVFF core can increase solubility and disrupt aggregation through electrostatic repulsion. For example, the peptides RGKLVFFGR (OR1) and RGKLVFFGR-NH2 (OR2) were designed to improve solubility and stability, with OR2 showing effective inhibition of Aβ oligomer formation. frontiersin.org
Retro-Inverso Peptides: These peptides are synthesized with D-amino acids in the reverse sequence. This modification retains the side-chain topology of the original peptide while making the backbone resistant to degradation by proteases. The retro-inverso peptide RI-OR2 demonstrated high resistance to proteolysis while maintaining its inhibitory activity. exonpublications.com
Cyclization: Head-to-tail cyclization of the KLVFF sequence creates a conformationally constrained molecule. Cyclic-KLVFF was found to be a potent inhibitor of Aβ aggregation. nih.gov
Dendrimeric Scaffolds: Attaching multiple copies of the KLVFF peptide to a branched, dendrimeric core can significantly potentiate its inhibitory effect. A dendrimer with four KLVFF arms was shown to be much more effective at inhibiting Aβ aggregation and disassembling pre-formed fibrils than the monomeric peptide. core.ac.uk
Table 3: Engineered Peptides Based on the Aβ(16-20) Sequence
| Modified Peptide | Sequence/Modification | Design Rationale | Effect on Aβ Aggregation | Reference |
| OR2 | RGKLVFFGR-NH2 | Addition of charged/flanking residues to increase solubility and stability. | Inhibits fibril and oligomer formation. | frontiersin.org |
| RI-OR2 | HN-rGklvffGr-Ac | Retro-inverso version of OR2. | High resistance to proteolysis, maintains inhibitory activity. | exonpublications.com |
| Cyclic-KLVFF | Head-to-tail cyclization of KLVFF | Conformational constraint to improve binding and inhibition. | Potent inhibitor of Aβ aggregation. | nih.gov |
| K4 Dendrimer | [KLVFFGG]4-Cys | Multivalent presentation of the KLVFF motif. | Potent inhibition of aggregation and disassembly of pre-formed fibrils. | core.ac.uk |
| KLVFWAK | KLVFW AK | Mutations (F to W, E to K) to enhance solubility and disrupt self-assembly. | Lower self-aggregation tendency, binds Aβ aggregates. | exonpublications.com |
Computational and Theoretical Modeling of Amyloid β Protein 6 20 Dynamics and Assembly
Statistical Mechanics Approaches to Amyloid β-Protein (6-20) Self-Assembly Kinetics
The self-assembly of Amyloid β-protein (Aβ) fragments, including the (6-20) region, into ordered aggregates is a complex process that can be elucidated using the principles of statistical mechanics. These approaches provide a framework for understanding the thermodynamic and kinetic drivers of aggregation, from initial monomer association to the formation of stable fibrils. By modeling the free energies, partition functions, and competing pathways of assembly, statistical mechanics offers insights into the microscopic mechanisms governing fibrillization. nih.gov
The aggregation process is often described by a nucleation-dependent polymerization model. scispace.com This model delineates the kinetics into distinct phases: a lag phase, a growth phase, and a plateau. frontiersin.org The initial lag phase represents the thermodynamically unfavorable formation of a critical nucleus, which is the highest energy state in the aggregation pathway. scispace.comfrontiersin.org Statistical mechanics helps to quantify the energy barriers associated with this nucleation step. Once a stable nucleus is formed, the process enters a rapid growth or elongation phase, where monomers are added to the ends of the growing fibril. nih.gov
Primary Nucleation: The initial formation of a nucleus from soluble monomers. pnas.org
Elongation: The addition of monomers to the ends of existing fibrils. pnas.org
Secondary Nucleation: The formation of new nuclei catalyzed by the surface of existing fibrils. pnas.org
A generalized Rate Model (RM) approach, first developed to describe vapor condensation, can be adapted to model aggregation kinetics. nih.gov This involves a set of kinetic rate equations that describe the change in concentration of aggregates of different sizes over time. By fitting these models to experimental data, it is possible to estimate the rates for the different microscopic steps involved in fibril formation. pnas.org
The grand canonical ensemble is a particularly useful statistical mechanical tool in this context. It allows for the simultaneous consideration of competing assembly and disassembly pathways, providing a more complete picture of the equilibrium dynamics. nih.gov Using this approach, it is possible to obtain numerically exact solutions for thermodynamic properties, such as the total amount of fibril formed as a function of the initial monomer concentration. nih.gov These models can be used to understand how factors like peptide concentration, temperature, and ionic strength influence the kinetics of self-assembly. scispace.com
For a fragment like Aβ(6-20), which contains both hydrophobic and charged residues, statistical mechanical models would account for the interplay of various non-covalent interactions, including hydrophobic effects, hydrogen bonding, and electrostatic interactions that drive the self-assembly process. scispace.com The central role is often played by the hydrophobic collapse of the peptide chains, which initiates the nucleation process. scispace.com
In Silico Screening of Peptide Modulators Targeting the (6-20) Region
The Amyloid β (6-20) region, which encompasses the critical self-recognition motif 16KLVFF20, is a prime target for the development of therapeutic inhibitors that can modulate Aβ aggregation. nih.govresearchgate.net In silico screening, utilizing computational tools like molecular docking and molecular dynamics (MD) simulations, has emerged as a powerful strategy to identify and design peptide-based modulators that can bind to this region and interfere with the fibrillization process. mdpi.combiorxiv.org
The fundamental principle behind this strategy is that designed peptides can bind to the aggregation-prone regions of Aβ, preventing the self-association required for oligomer and fibril formation. plos.org The in silico drug design pipeline typically involves several key stages. mdpi.com Initially, a library of candidate peptides is created. These peptides are often designed based on known binding sequences or through systematic mutations of a reference peptide. plos.org
Molecular Docking: This technique is used to predict the preferred binding orientation and affinity of the candidate peptides to the target Aβ(6-20) region. biorxiv.orgplos.org Algorithms calculate a scoring function, such as a binding energy value (e.g., in kcal/mol), to rank the peptides. bvsalud.org Peptides with the highest negative binding energies are considered the most promising inhibitors and are selected for further analysis. biorxiv.org
Molecular Dynamics (MD) Simulations: Following docking, MD simulations are employed to investigate the structural stability and dynamics of the peptide-Aβ complex over time. biorxiv.org These simulations provide atomic-level insights into the interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. Key parameters analyzed during MD simulations include Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (Rg) to assess the stability and conformational changes of the complex. biorxiv.org For instance, a stable complex might show minimal deviation from its initial docked pose over the course of the simulation.
Several studies have focused on designing peptide inhibitors based on the 16KLVFF20 sequence. nih.gov These inhibitors can act by capping the ends of growing fibrils to prevent further elongation or by binding to Aβ monomers and oligomers to redirect them towards non-toxic, off-pathway aggregates. plos.orgpnas.org For example, retro-inverso peptides, which are made of D-amino acids in a reversed sequence, have been designed to target this region, offering high stability against enzymatic degradation. nih.gov
The table below summarizes representative peptide modulators designed through computational approaches to target regions encompassing or related to the Aβ(6-20) sequence.
| Peptide Modulator | Target Region/Concept | Computational Method(s) | Key Findings |
| SGA, SGB, SGC, SGD | Designed to bind Aβ(16-23) | Molecular Dynamics (MD) | Optimized for high binding affinity and specificity. mdpi.com |
| OR2 (RGKLVFFGR-NH) | Retro-inverso peptide based on KLVFF | Not specified | Showed inhibitory effects on Aβ oligomer formation and cytotoxicity. nih.gov |
| P12 (DKAPFF) | Designed to bind Aβ42 monomer | Molecular Docking, MD Simulations | Showed high binding affinity to the monomer, suggesting potential to inhibit amyloid formation. biorxiv.org |
| P6 (YRIGY) | Designed to bind Aβ42 fibril | Molecular Docking, MD Simulations | Demonstrated potential for disaggregation of pre-formed fibrils. biorxiv.org |
These computational screening efforts provide a rational basis for designing novel therapeutics. By predicting binding affinities and mechanisms of action, in silico methods significantly accelerate the discovery of potent peptide modulators targeting the Aβ(6-20) region, offering promising avenues for Alzheimer's disease intervention. biorxiv.orgplos.org
Emerging Concepts and Future Trajectories in Amyloid β Protein 6 20 Studies
Role of Amyloid β-Protein (6-20) in Prion-Like Propagation Mechanisms
The concept of prion-like propagation in neurodegenerative diseases suggests that misfolded protein aggregates can act as "seeds," inducing the misfolding of their native counterparts in a self-perpetuating cascade. nih.govnih.govfrontiersin.org This mechanism is well-documented for the full-length Aβ peptide, where aggregated forms spread through interconnected brain regions, contributing to the progression of pathology. nih.govnih.gov
The process involves misfolded Aβ acting as a template, corrupting native proteins and leading to the growth and fragmentation of aggregates. nih.govscispace.com These pathogenic assemblies can then propagate from cell to cell. frontiersin.orgscispace.com While the prion-like behavior of full-length Aβ is a cornerstone of the amyloid cascade hypothesis, the specific role of the Aβ (6-20) fragment within this mechanism is an area of developing research. The core aggregation-prone sequence KLVFF (Aβ 16-20) resides within this fragment, suggesting that Aβ (6-20) could be integral to the initial seeding and templating events. However, current research primarily focuses on the larger Aβ peptides, and the precise contribution of the (6-20) fragment as an independent prion-like entity requires further elucidation.
Strategies for Modulating Amyloid β-Protein (6-20) Aggregation Pathways
Given that the Aβ (16-20) region (KLVFF) within the (6-20) fragment is critical for initiating β-sheet formation and subsequent fibrillization, it represents a prime target for therapeutic intervention. nih.govjst.go.jp Various strategies have been developed to modulate the aggregation pathways involving this sequence. The primary approach involves designing molecules, particularly peptide-based inhibitors, that can bind to this self-recognition motif and disrupt the aggregation process.
These strategies can be broadly categorized as:
Inhibition of Fibrillization: Using peptide fragments that recognize and bind to the homologous sequence in full-length Aβ, thereby preventing the recruitment of further monomers into the growing fibril. jst.go.jpacs.org
Alteration of Aggregation Pathway: Modulating the aggregation process to favor the formation of non-toxic or less toxic aggregate species over harmful oligomers. frontiersin.org This can involve sequestering toxic oligomers into larger, amorphous aggregates. plos.org
Stabilization of Non-Toxic Conformations: Designing molecules that stabilize the native, non-amyloidogenic conformation of Aβ, preventing its conversion to a β-sheet-rich state.
Below is a table detailing specific research findings on modulating Aβ aggregation by targeting sequences within or including the (6-20) fragment.
| Strategy | Modulator | Target Sequence | Mechanism of Action | Observed Effect |
| Competitive Inhibition | KLVFF Peptide | Aβ (16-20) | Binds to the self-recognition element of full-length Aβ, interfering with fibril formation. jst.go.jp | Inhibition of Aβ aggregation. jst.go.jp |
| Steric Interference | Aβ (14-23) with D-enantiomer substitutions at Phe19/Phe20 | Aβ (17-21) | Sterically interferes with π-stacking interactions essential for fibril stability. plos.org | Modulates Aβ aggregation and reduces cytotoxicity by sequestering toxic oligomers. plos.org |
| Pathway Modulation | Peptoid JPT1 (mimic of KLVFF) | Aβ (16-20) | Interacts with Aβ to alter its aggregation kinetics. acs.org | Decreased lag time but also a decrease in the total number of fibrillar aggregates formed. acs.org |
| Conformational Blockade | Aβ (8-20) Fragment | Aβ (1-40) / Aβ (1-42) | Suppresses the random coil to β-sheet conformational transition. acs.org | Complete prevention of amyloid aggregate formation by full-length Aβ peptides. acs.org |
Unraveling the Interplay between Amyloid β-Protein (6-20) and Other Amyloidogenic Proteins at the Molecular Level
The pathology of many neurodegenerative diseases is characterized by the aggregation of multiple proteins. In Alzheimer's disease, a complex interplay exists between Aβ and the tau protein. ijbs.commdpi.com Similarly, a significant co-pathology involving Aβ and α-synuclein is observed in a large percentage of Alzheimer's cases, particularly those with Lewy bodies. nih.govpnas.org
Full-length Aβ is known to promote the hyperphosphorylation and aggregation of tau, leading to the formation of neurofibrillary tangles. ijbs.commdpi.com The two proteins can form soluble complexes that enhance tau phosphorylation and may act as nucleation sites for Aβ aggregation. pnas.org Likewise, Aβ and α-synuclein can interact synergistically, promoting each other's aggregation and oligomerization. nih.govfrontiersin.org This interaction is thought to be mediated by the hydrophobic regions of both proteins. mdpi.com
While these interactions are established for full-length Aβ, the specific contribution of the Aβ (6-20) fragment is not yet fully understood. The hydrophobic core KLVFF (16-20) within this fragment is a likely candidate for mediating direct interactions with other amyloidogenic proteins. mdpi.com Future molecular-level studies are needed to determine if Aβ (6-20) can independently seed the aggregation of tau or α-synuclein or if it modulates the cross-seeding potential of the full-length Aβ peptide.
Challenges and Opportunities in Structural Elucidation of Amyloid β-Protein (6-20) Aggregates
Determining the high-resolution atomic structure of amyloid aggregates is crucial for understanding their toxicity and for designing structure-based inhibitors. However, this endeavor faces significant challenges, which are particularly acute for oligomeric intermediates. aimspress.com These challenges are directly applicable to aggregates formed by the Aβ (6-20) fragment.
Key Challenges:
Metastability and Heterogeneity: Aβ oligomers are transient and exist in a heterogeneous mixture of sizes and conformations, making them difficult to isolate and study. aimspress.comacs.org
Insolubility: Mature amyloid fibrils are insoluble, which precludes the use of traditional high-resolution structural methods like solution-state Nuclear Magnetic Resonance (NMR) and X-ray crystallography. frontiersin.org
Polymorphism: Aβ fibrils can form different structural polymorphs depending on the conditions of their formation, adding another layer of complexity to their structural analysis. scispace.com
Despite these difficulties, significant opportunities exist through the application of advanced biophysical techniques.
| Technique | Application & Opportunity |
| Solid-State NMR (ssNMR) | Capable of providing atomic-resolution structural information on insoluble and non-crystalline aggregates like amyloid fibrils. It can reveal details about β-sheet arrangement (parallel vs. antiparallel) and identify specific amino acid residues involved in the fibril core. nih.govpnas.org |
| Cryo-Electron Microscopy (Cryo-EM) | Has emerged as a powerful tool for determining the structure of amyloid fibrils at near-atomic resolution, overcoming the challenge of their non-crystalline nature. nih.gov |
| Computational Modeling & Molecular Dynamics (MD) | Allows for the simulation of the folding and oligomerization of Aβ fragments at an atomic level. These simulations can predict stable oligomeric structures and identify key residues driving the aggregation process, providing insights that are difficult to obtain experimentally. pnas.org |
By combining these advanced methods, researchers can begin to piece together the structural landscape of Aβ (6-20) aggregates, from early oligomers to mature fibrils, paving the way for rational drug design.
Integration of Multi-Scale Approaches for Comprehensive Understanding of Amyloid β-Protein (6-20) Biology
A comprehensive understanding of the role of Aβ (6-20) in neurodegeneration requires the integration of data from multiple biological scales, from molecular interactions to cellular pathology. Multi-scale modeling, which combines computational and experimental approaches, is essential for bridging these different levels of complexity. nih.govesaim-proc.org
This integrated approach allows researchers to simulate the entire lifecycle of the peptide:
Molecular Scale: All-atom and coarse-grained molecular dynamics (MD) simulations can model the initial folding of the Aβ (6-20) monomer, its self-assembly into dimers and small oligomers, and its interaction with potential inhibitors or other amyloidogenic proteins. pnas.org
Mesoscopic Scale: These models can be scaled up to simulate the formation of larger protofibrils and mature fibrils, providing insights into the kinetics and thermodynamics of aggregation.
Cellular Scale: The structural and biochemical data from molecular simulations can be integrated into cellular models to predict how Aβ (6-20) oligomers interact with cell membranes, disrupt ion homeostasis, and trigger downstream toxic pathways. nih.gov
By validating these computational models with experimental data from techniques like ssNMR, cryo-EM, and cell-based toxicity assays, a more complete and dynamic picture of Aβ (6-20) biology can be achieved. This holistic understanding is critical for identifying the most effective points for therapeutic intervention in the complex cascade of events leading to neurodegeneration.
Q & A
What is the biological significance of the Aβ (6-20) fragment in Alzheimer's disease (AD) research?
Level: Basic
Methodological Answer:
Aβ (6-20) is a truncated peptide derived from the amyloid precursor protein (APP) via proteolytic cleavage. While full-length Aβ (1-42/40) is central to AD pathology due to its aggregation into plaques, the (6-20) fragment is studied for its role in early aggregation kinetics and structural stabilization of amyloid fibrils. Unlike longer Aβ isoforms, Aβ (6-20) lacks the hydrophobic C-terminal region, making it less prone to spontaneous aggregation but useful for probing nucleation mechanisms .
Key Data:
| Property | Aβ (6-20) | Aβ (1-42) |
|---|---|---|
| Aggregation Propensity | Moderate | High |
| Hydrophobic Regions | Partial (residues 17-20) | Full (residues 29-42) |
| Role in Plaque Formation | Secondary | Primary |
How is Aβ (6-20) generated experimentally, and what are the critical steps in its preparation?
Level: Basic
Methodological Answer:
Aβ (6-20) is synthesized via solid-phase peptide synthesis (SPPS) and purified using HPLC. Key steps include:
Deprotection and Cleavage: Use TFA/water mixtures to remove protecting groups and release the peptide from resin .
Lyophilization: Ensure solvent removal under vacuum to prevent oxidation.
Quality Control: Verify purity (>98% via HPLC) and structural integrity (mass spectrometry) .
Storage: Store lyophilized powder at -80°C; reconstitute in hexafluoroisopropanol (HFIP) to prevent pre-aggregation .
What experimental techniques are used to analyze Aβ (6-20) aggregation dynamics?
Level: Advanced
Methodological Answer:
Aggregation studies employ:
- Thioflavin T (ThT) Fluorescence: Monitors β-sheet formation kinetics .
- Transmission Electron Microscopy (TEM): Visualizes fibril morphology .
- Dynamic Light Scattering (DLS): Quantifies particle size distribution during nucleation .
- Circular Dichroism (CD) Spectroscopy: Tracks secondary structural shifts (random coil → β-sheet) .
Critical Considerations:
- pH and Ionic Strength: Aβ (6-20) aggregation is pH-sensitive; optimal fibrillization occurs at pH 5–6 with low ionic strength buffers (e.g., 10 mM phosphate) .
- Solvent Effects: HFIP pretreatment disrupts pre-existing aggregates, ensuring reproducible kinetics .
How do contradictory findings in Aβ (6-20) aggregation studies arise, and how can they be resolved?
Level: Advanced
Methodological Answer:
Contradictions often stem from:
Sample Preparation Variability: Differences in solvent (e.g., HFIP vs. DMSO) or reconstitution protocols alter aggregation pathways .
Experimental Conditions: pH, temperature, and ionic strength variations affect fibril stability. For example, Aβ (6-20) fibrils dissolve above pH 7 .
Technique Limitations: ThT fluorescence may overlook non-fibrillar oligomers detectable by atomic force microscopy (AFM) .
Resolution Strategies:
- Standardize protocols using HFIP for initial solubilization.
- Cross-validate results with orthogonal techniques (e.g., TEM + DLS).
- Report detailed buffer conditions and peptide lot numbers .
What role does Aβ (6-20) play in modulating interactions with lipid membranes?
Level: Advanced
Methodological Answer:
Aβ (6-20) interacts with lipid bilayers to induce membrane disruption, a mechanism studied via:
- Surface Plasmon Resonance (SPR): Measures binding affinity to lipid monolayers .
- Tensiometry: Quantifies changes in membrane surface pressure .
- Calcein Leakage Assays: Assesses pore formation in liposomes .
Key Findings:
- Aβ (6-20) preferentially binds anionic lipids (e.g., phosphatidylserine), inducing curvature stress and leakage .
- The N-terminal charged residues (Asp7, Glu11) mediate electrostatic interactions, while hydrophobic residues (Phe19, Phe20) anchor the peptide to the membrane .
How can structural insights from Aβ (6-20) inform drug design against amyloidogenesis?
Level: Advanced
Methodological Answer:
NMR and X-ray crystallography reveal that Aβ (6-20) forms a β-hairpin structure stabilized by salt bridges (Asp7-Lys16) and hydrophobic packing (Phe19-Phe20) . These features are targeted by:
- Peptide Inhibitors: Design β-sheet-breaking peptides (e.g., proline substitutions) .
- Small Molecules: Screen compounds disrupting Asp7-Lys16 interactions using molecular docking .
- Antibodies: Develop conformation-specific antibodies against the β-hairpin epitope .
Challenges:
- Balancing specificity to avoid off-target effects on functional β-sheet proteins.
- Ensuring blood-brain barrier permeability in therapeutic candidates .
What are the limitations of using Aβ (6-20) as a model system for full-length Aβ studies?
Level: Advanced
Methodological Answer:
While Aβ (6-20) simplifies aggregation mechanisms, it lacks:
The C-Terminal Domain: Critical for cross-β structure stability in full-length Aβ .
Pathological Relevance: Aβ (6-20) is not a major component of AD plaques .
Metal Binding Sites: Full-length Aβ coordinates Zn²⁺/Cu²⁺, modulating toxicity—a feature absent in Aβ (6-20) .
Best Practices:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
